Cas no 50939-69-0 ((1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione)
50939-69-0 structure
Product Name:(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione
CAS-Nr.:50939-69-0
MF:C34H38N2O6
MW:570.675329685211
CID:5067259
PubChem ID:101121127
Update Time:2024-11-07
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1E,4S,5E,7R,9E,11Ar,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decah
- 19-O-Acetylchaetoglobosin A
- 50939-69-0
- [(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate
- (1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione
-
- Inchi: 1S/C34H38N2O6/c1-18-9-8-11-24-31-33(5,42-31)20(3)29-26(16-22-17-35-25-12-7-6-10-23(22)25)36-32(40)34(24,29)28(39)14-13-27(38)30(19(2)15-18)41-21(4)37/h6-8,10-15,17-18,20,24,26,29-31,35H,9,16H2,1-5H3,(H,36,40)/b11-8-,14-13-,19-15-/t18-,20-,24-,26-,29-,30+,31-,33+,34+/m0/s1
- InChI-Schlüssel: AZLAYOMQTNEYFJ-VBUBFPOQSA-N
- Lächelt: O1[C@H]2[C@@H]3C=CC[C@H](C)C=C(C)[C@H](C(C=CC([C@@]43C(N[C@@H](CC3=CNC5C=CC=CC3=5)[C@@H]4[C@H](C)[C@@]12C)=O)=O)=O)OC(C)=O |c:3,13,t:8|
Berechnete Eigenschaften
- Genaue Masse: 570.27298694g/mol
- Monoisotopenmasse: 570.27298694g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topologische Polaroberfläche: 118
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-A2542-1 mg |
Acetylchaetoglobosin A, 19-O- |
50939-69-0 | >95% by HPLC | 1mg |
$199.00 | 2023-07-10 | |
| BioAustralis | BIA-A2542-5 mg |
Acetylchaetoglobosin A, 19-O- |
50939-69-0 | >95% by HPLC | 5mg |
$697.00 | 2023-07-10 | |
| BioAustralis | BIA-A2542-1mg |
Acetylchaetoglobosin A, 19-O- |
50939-69-0 | >95% by HPLC | 1mg |
$200.00 | 2024-07-19 | |
| BioAustralis | BIA-A2542-5mg |
Acetylchaetoglobosin A, 19-O- |
50939-69-0 | >95% by HPLC | 5mg |
$700.00 | 2024-07-19 | |
| 1PlusChem | 1P01LIUP-1mg |
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione |
50939-69-0 | ≥95% | 1mg |
$164.00 | 2024-05-01 | |
| 1PlusChem | 1P01LIUP-5mg |
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione |
50939-69-0 | ≥95% | 5mg |
$414.00 | 2024-05-01 | |
| A2B Chem LLC | BA83025-1mg |
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione |
50939-69-0 | ≥95% | 1mg |
$104.00 | 2024-04-19 | |
| A2B Chem LLC | BA83025-5mg |
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione |
50939-69-0 | ≥95% | 5mg |
$306.00 | 2024-04-19 |
(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione Verwandte Literatur
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
50939-69-0 ((1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione) Verwandte Produkte
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